EMD 1204831: A Technical Guide to its Mechanism of Action in Cancer Cells
EMD 1204831: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Summary
EMD 1204831 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a key driver in the development and progression of numerous cancers, promoting tumor cell proliferation, survival, migration, and invasion.[1] EMD 1204831 effectively suppresses c-Met activity, leading to the inhibition of downstream signaling pathways and demonstrating significant anti-tumor effects in preclinical models. This guide provides an in-depth overview of the mechanism of action of EMD 1204831, including its effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Data Presentation: Quantitative Efficacy of EMD 1204831
The inhibitory activity of EMD 1204831 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key efficacy data.
| Parameter | Value | Assay Type | Source |
| c-Met IC50 | 9 nM | Enzymatic Assay | [1] |
| c-Met IC50 | 12 nM | Enzymatic Assay | |
| Cellular c-Met IC50 | 15 nM | Cell-Based Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | IC50 (µM) | Assay Type | Source |
| HTB-26 (Breast Cancer) | 10 - 50 | Crystal Violet Assay | [3] |
| PC-3 (Pancreatic Cancer) | 10 - 50 | Crystal Violet Assay | [3] |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Crystal Violet Assay | [3] |
| HCT116 (Colorectal Cancer) | 22.4 | Not Specified | [3] |
Signaling Pathways and Mechanism of Action
EMD 1204831 exerts its anti-cancer effects by directly inhibiting the kinase activity of the c-Met receptor. This targeted inhibition disrupts the downstream signaling cascades that are crucial for tumor growth and survival.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways. The primary pathways affected by c-Met activation include the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively regulate cell proliferation, survival, and motility.
Mechanism of Inhibition by EMD 1204831
EMD 1204831 is an ATP-competitive inhibitor that binds to the kinase domain of the c-Met receptor. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. The inhibition of these pathways ultimately leads to decreased cancer cell proliferation, reduced cell migration, and in some cases, induction of apoptosis. In vivo studies have shown that EMD 1204831 can lead to the regression of human tumors in xenograft models.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of EMD 1204831.
c-Met Enzymatic Assay
This protocol outlines a method to determine the in vitro inhibitory activity of EMD 1204831 on c-Met kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of EMD 1204831 in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Reaction Setup: In a 384-well plate, add recombinant human c-Met kinase domain to the kinase buffer. Add the EMD 1204831 dilutions or DMSO (vehicle control). Add a suitable substrate, such as Poly(Glu,Tyr)4:1.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of EMD 1204831 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of EMD 1204831 and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of c-Met and its downstream signaling proteins in cancer cells treated with EMD 1204831.
Methodology:
-
Cell Treatment and Lysis: Culture cancer cells to sub-confluency, serum-starve them, and then treat with EMD 1204831 for a specified time before stimulating with HGF. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phosphorylated c-Met (p-Met), total c-Met, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of EMD 1204831 on the phosphorylation levels of the target proteins.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of EMD 1204831 in a mouse xenograft model.
